molecular formula C14H14N6S2 B12625754 5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12625754
M. Wt: 330.4 g/mol
InChI Key: MPEQJYSRQHXLCD-OVCLIPMQSA-N
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Description

“5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol” is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol” typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, aromatic aldehydes, and thiol-containing compounds. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as acids or bases to facilitate the formation of the triazole ring.

    Cyclization reactions: Employing heat or specific reagents to form the triazole structure.

    Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

    Automated purification systems: To ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents to modify the sulfur or nitrogen atoms.

    Reduction: Employing reducing agents to alter the double bonds or aromatic rings.

    Substitution: Replacing functional groups with other atoms or groups using specific reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids, bases, or transition metal complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. They may include modified triazole derivatives with different functional groups or altered aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, contributing to the development of new pharmaceuticals.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in targeting specific enzymes or receptors involved in diseases.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of “5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Known for their diverse biological activities.

    Pyrazole derivatives: Studied for their anti-inflammatory and analgesic properties.

    Thiol-containing compounds: Investigated for their antioxidant and metal-binding abilities.

Uniqueness

“5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol” stands out due to its unique combination of functional groups, which may confer specific reactivity and biological activity not seen in other similar compounds.

Properties

Molecular Formula

C14H14N6S2

Molecular Weight

330.4 g/mol

IUPAC Name

3-(5-methyl-1H-pyrazol-3-yl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H14N6S2/c1-9-7-12(17-16-9)13-18-19-14(21)20(13)15-8-10-3-5-11(22-2)6-4-10/h3-8H,1-2H3,(H,16,17)(H,19,21)/b15-8+

InChI Key

MPEQJYSRQHXLCD-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC(=NN1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)SC

Canonical SMILES

CC1=CC(=NN1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)SC

Origin of Product

United States

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